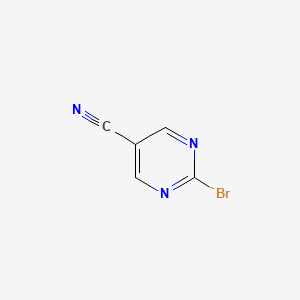

2-Bromopyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRPEZYOLUMRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-08-1 | |

| Record name | 2-Bromopyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromopyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

2-Bromopyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular structure, featuring both a bromine atom and a nitrile group on the pyrimidine ring, provides two distinct reactive sites for further chemical modification.

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrN₃ | PubChem[1], Biosynth |

| Molecular Weight | 184.00 g/mol | Methylamine Supplier[2] |

| Monoisotopic Mass | 182.9432 Da | PubChemLite[3] |

| Appearance | Off-white to light yellow solid | Methylamine Supplier[2] |

| Melting Point | 138 - 142 °C | Methylamine Supplier[2] |

| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | Methylamine Supplier[2], ChemicalBook[4] |

| CAS Number | 53918-41-5 | Methylamine Supplier[2] |

Synthesis Methodologies: A Self-Validating Protocol

The synthesis of this compound is a critical process that dictates its purity and suitability for downstream applications. While several synthetic routes exist, a common and reliable method involves the nucleophilic substitution of a precursor.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for synthesizing this compound involves the reaction of a di-substituted pyrimidine with a cyanide source. A common starting material is 5-bromo-2-chloropyrimidine, where the more reactive chloro group at the 2-position is displaced by a cyanide ion.[5]

Rationale: The electron-withdrawing nature of the pyrimidine ring and the bromo substituent facilitates nucleophilic attack at the C2 position. The choice of a cyanide salt, such as sodium cyanide or potassium cyanide, provides the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of the reactants and promote the reaction.[6]

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve 5-bromo-2-chloropyrimidine (1 equivalent) in dimethyl sulfoxide (DMSO).[6]

-

In a separate vessel, prepare a solution of sodium cyanide (NaCN) (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equivalents) in a mixture of DMSO and water.[6]

-

Slowly add the cyanide/DABCO solution to the 5-bromo-2-chloropyrimidine solution at room temperature with vigorous stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically stirred overnight).[6]

-

Upon completion, quench the reaction by adding a significant volume of water.[6]

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate or ether, multiple times.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., dichloromethane) to obtain pure this compound.[6]

Self-Validation: The purity of the final product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified compound should also align with the literature values.[2]

Key Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a common motif in numerous approved drugs and clinical candidates.[7]

Role as a Versatile Building Block

The differential reactivity of the bromine atom and the nitrile group allows for selective and sequential functionalization.[5] The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, alkyl, and amino substituents.[5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Caption: Potential functionalization pathways of this compound.

Importance in the Synthesis of Targeted Therapeutics

Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which are implicated in different types of cancer.[8] The scaffold's ability to be readily modified allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

For instance, 2-amino-5-bromopyrimidine, a related compound, is a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension.[9] This highlights the significance of brominated pyrimidines in the development of life-saving medications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Eye Damage: Can cause serious eye damage or irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2]

-

Keep the container tightly sealed to prevent moisture absorption and degradation.[2]

-

Store separately from incompatible materials such as oxidizing agents and strong acids.[2]

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with established and reliable synthesis protocols, make it an invaluable tool in the construction of complex molecular architectures. The versatility offered by its dual reactive sites continues to be exploited in the discovery of novel therapeutics targeting a range of diseases. Adherence to strict safety and handling protocols is essential to ensure its safe and effective use in the laboratory.

References

- This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 5-Bromopyrimidine-2-carbonitrile. (n.d.). LookChem.

- 2-Amino-5-bromopyrimidine-4-carbonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.

- This compound. (n.d.). EvitaChem.

- 5-Bromopyrimidine-2-carbonitrile. (n.d.). Sigma-Aldrich.

- This compound (C5H2BrN3). (n.d.). PubChemLite.

- Safety Data Sheet. (2024). Sigma-Aldrich.

- 5-Bromopyrimidine-2-carbonitrile. (n.d.). PubChem.

- Safety Data Sheet. (2025). Fisher Scientific.

- 5-Bromopyrimidine-2-carbonitrile Product Description. (n.d.). ChemicalBook.

- 5-Bromopyrimidine-2-carbonitrile. (2025). ChemicalBook.

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. (n.d.).

- An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2006). Taylor & Francis Online.

- This compound. (n.d.). Biosynth.

- An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025). ResearchGate.

- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.

- 5-Bromopyrimidine-2-carbonitrile. (n.d.). ChemicalBook.

- Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.

Sources

- 1. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier China | Properties, Safety, Uses, Price & Bulk Buy [nj-finechem.com]

- 3. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromopyrimidine-2-carbonitrile CAS#: 38275-57-9 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromopyrimidine-2-carbonitrile | 38275-57-9 [chemicalbook.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromopyrimidine-5-carbonitrile

This guide provides a comprehensive technical overview for the structural elucidation of 2-bromopyrimidine-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a detailed narrative on the synergistic application of modern analytical methods, emphasizing the "why" behind experimental choices to ensure a robust and self-validating confirmation of the molecular structure.

Introduction: The Significance of this compound

This compound (C₅H₂BrN₃) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its pyrimidine core is a common scaffold in a multitude of biologically active molecules, and the presence of the bromo and cyano functionalities provides versatile handles for further synthetic transformations.[1] Given its role as a critical building block, unambiguous confirmation of its structure is paramount to ensure the integrity and success of subsequent research and development efforts. This guide will walk through a multi-technique approach to its structure elucidation, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.

The Analytical Workflow: A Multi-faceted Approach to Structural Integrity

The definitive identification of an organic molecule like this compound relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The logical flow of this process is crucial for an efficient and accurate elucidation.

Caption: A typical workflow for the structural elucidation of a small molecule.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound.[2] For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to obtain an accurate mass measurement, which in turn suggests the molecular formula.

Expected Data: The calculated monoisotopic mass of C₅H₂BrN₃ is 182.9432 Da.[3] An experimental HRMS analysis should yield a value very close to this. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).[2]

| Parameter | Expected Value |

| Molecular Formula | C₅H₂BrN₃ |

| Calculated Monoisotopic Mass | 182.9432 Da[3] |

| Predicted [M+H]⁺ | 183.9505 Da[2] |

| Isotopic Pattern | Presence of M+ and M+2 peaks in ~1:1 ratio |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of bromine.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For this compound, the key functional group to identify is the nitrile (C≡N) group.

Expected Data: The IR spectrum of this compound is expected to show a sharp, strong absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Other characteristic peaks would include those for the aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the two protons on the pyrimidine ring.

Expected Data: The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the bromine and nitrile groups, these protons will be deshielded and appear at a relatively high chemical shift. They should appear as singlets, as there are no adjacent protons to cause splitting.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4/H-6 | ~8.5 - 9.5 | Singlet |

| H-4/H-6 | ~8.5 - 9.5 | Singlet |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Expected Data: this compound has five carbon atoms in unique chemical environments. The ¹³C NMR spectrum should therefore display five distinct signals. The carbon of the nitrile group will appear in a characteristic region (δ 110-125 ppm). The carbons of the pyrimidine ring will be in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the attached substituents.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~140 - 150 |

| C-4 | ~155 - 165 |

| C-5 | ~110 - 120 |

| C-6 | ~155 - 165 |

| CN | ~115 - 125 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integration (for ¹H) to assign the signals to the respective nuclei in the molecule.

Caption: Workflow for NMR-based structure elucidation.

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structure determination.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a clear example of how a combination of modern analytical techniques provides a self-validating system. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise connectivity of the atoms. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest level of confidence in the identity and purity of this important chemical intermediate, ensuring the reliability of their subsequent scientific endeavors.

References

- PubChem. 5-Bromopyrimidine-2-carbonitrile. [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

- University of Oregon. 13C-NMR. [Link]

- IOSR Journal.

- PubChemLite. This compound (C5H2BrN3). [Link]

- ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]

- ABJAD.

Sources

- 1. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromopyrimidine(4595-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Bromopyrimidine-5-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromopyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 1209458-08-1), a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with foundational scientific principles to offer a practical and in-depth understanding of the compound's characteristics. We delve into its physicochemical properties, spectroscopic signature, stability, and handling protocols. Standardized methodologies for its characterization are detailed, providing a framework for experimental validation and quality control.

Introduction and Molecular Overview

This compound is a substituted pyrimidine ring, a scaffold of immense importance in medicinal chemistry due to its presence in numerous therapeutic agents. The strategic placement of a bromine atom at the 2-position and a nitrile group at the 5-position creates a versatile intermediate. The bromine atom serves as an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing nitrile group modulates the electronic properties of the ring and provides a handle for further synthetic transformations.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecular architectures.

This guide focuses exclusively on This compound, CAS 1209458-08-1 . It is critical to distinguish it from its isomer, 5-Bromopyrimidine-2-carbonitrile (CAS 38275-57-9), as their physical and chemical properties differ significantly.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure. The planar, polar nature of the pyrimidine ring, combined with the electronegative bromine and nitrile substituents, results in a crystalline solid with a relatively high melting point due to strong intermolecular interactions in the crystal lattice.

| Property | Value / Description | Source(s) |

| CAS Number | 1209458-08-1 | [2][3] |

| Molecular Formula | C₅H₂BrN₃ | [3] |

| Molecular Weight | 183.99 g/mol | [1][3] |

| Appearance | Off-white to light yellow crystalline solid | [1][4] |

| Melting Point | 138 - 142 °C | [4] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | N/A |

| Solubility | Low solubility in water. Soluble in dichloromethane and chloroform. | [4] |

| Purity | Commercially available with ≥98% purity. | [3][5] |

| Note: This melting point is provided by a commercial supplier where the listed CAS number was inconsistent with the product name. However, it represents the best available data and is consistent with similar substituted brominated heterocycles. |

Methodologies for Physical Characterization

Ensuring the identity and purity of this compound is paramount for its successful application in research and development. A multi-technique approach is required for full characterization.

Figure 2: Standard workflow for the physical characterization of this compound.

Melting Point Determination Protocol

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Differential Scanning Calorimetry (DSC) is the preferred method for its high precision.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 160 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak confirms high purity.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. While experimental spectra for this specific compound are not widely published, we can predict the expected data based on its structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The molecule possesses two aromatic protons on the pyrimidine ring, which are chemically distinct.

-

Prediction: Expect two signals in the aromatic region (δ 8.5-9.5 ppm). Due to their positions relative to the nitrogen atoms and substituents, they will appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The proton at C6 will likely be further downfield than the proton at C4 due to the anisotropic effect of the adjacent nitrile group.

-

-

¹³C NMR (Carbon NMR): Expect five distinct signals for the five carbon atoms.

-

Prediction: The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The carbon bearing the bromine (C2) will be highly deshielded (δ > 150 ppm). The remaining three aromatic carbons will appear in the δ 120-160 ppm range.

-

3.2.2. Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity.

-

Protocol (LC-MS):

-

Prepare a dilute solution (e.g., 100 µg/mL) in a solvent like acetonitrile.

-

Inject onto a C18 HPLC column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

-

Expected Data: The mass spectrum should show a prominent pair of peaks at m/z 183.95 and 185.95, corresponding to [C₅H₂⁷⁹BrN₃+H]⁺ and [C₅H₂⁸¹BrN₃+H]⁺.[6]

3.2.3. Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Expected Key Absorptions:

-

~2230 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

-

~1550-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.

-

Below 800 cm⁻¹: Absorption corresponding to the C-Br stretch.[7]

-

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Stability: The compound is generally stable under standard laboratory conditions. However, like many heterocyclic compounds, it can be sensitive to moisture and strong light over extended periods.

-

Storage Recommendations: Store in a tightly sealed container to prevent moisture absorption.[4] The container should be placed in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[4] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is advisable.

Safety and Hazard Profile

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The following is a summary of available GHS hazard information.

| Hazard Type | GHS Classification | Precautionary Measures | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | |

| Eye Contact | Potential for serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Skin Contact | Potential for skin irritation. | P280: Wear protective gloves. | [8] |

| Inhalation | May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. | [8] |

Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[8]

Figure 3: Relationship between the key structural features of this compound and its notable physical properties.

References

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.

- 1209458-08-1 | 2-溴嘧啶-5-甲腈. Shaoyuan.

- 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546. PubChem.

- This compound. Methylamine Supplier.

- Chemical characterization of brominated flame retardants and identification of structurally representative compounds. PubMed.

- This compound (C5H2BrN3). PubChemLite.

- Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks.

- Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- 1209458-08-1|this compound. chemxyz.

- Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications.

- Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.

Sources

- 1. Buy this compound (EVT-2671966) | 1209458-08-1; 1209458-08-1 [evitachem.com]

- 2. 1209458-08-1|this compound|BLD Pharm [bldpharm.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. This compound Supplier China | Properties, Safety, Uses, Price & Bulk Buy [nj-finechem.com]

- 5. halochem.com [halochem.com]

- 6. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. aksci.com [aksci.com]

Synthesis of 2-Bromopyrimidine-5-carbonitrile from precursors

An In-depth Technical Guide to the Synthesis of 2-Bromopyrimidine-5-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, designed for researchers, medicinal chemists, and process scientists. We delve into the principal synthetic pathway, commencing with the efficient assembly of the key precursor, 2-aminopyrimidine-5-carbonitrile, followed by its conversion via the Sandmeyer reaction. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and safety considerations. Detailed, step-by-step protocols and data are presented to ensure reproducibility and facilitate application in a laboratory setting.

Introduction: Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The strategic installation of a bromine atom at the 2-position and a carbonitrile group at the 5-position creates a highly valuable intermediate. The electron-withdrawing nature of the nitrile group and the pyrimidine ring nitrogens makes the C2-bromine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse carbon and heteroatom substituents. This dual reactivity profile makes this compound an indispensable tool for generating compound libraries and optimizing lead candidates in drug development programs.

This guide focuses on the most robust and widely adopted synthetic strategy, which logically proceeds in two main stages:

-

Precursor Synthesis: Formation of 2-aminopyrimidine-5-carbonitrile.

-

Functional Group Transformation: Conversion of the 2-amino group to a 2-bromo substituent via the Sandmeyer reaction.

Precursor Synthesis: Multi-Component Assembly of 2-Aminopyrimidine-5-carbonitrile

The foundation of a successful synthesis lies in the efficient preparation of its key precursors. For this target, 2-aminopyrimidine-5-carbonitrile is the most critical intermediate. While various methods exist, multi-component reactions (MCRs) offer significant advantages in terms of atom economy, convergence, and operational simplicity.[2][3] The one-pot condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and guanidine is a particularly effective approach.

Causality of the Multi-Component Approach

This strategy is powerful because it rapidly builds molecular complexity from simple, commercially available starting materials. The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of guanidine, and subsequent cyclization and aromatization (often via air oxidation) to yield the stable pyrimidine ring.[3] This convergent approach avoids lengthy linear sequences and associated yield losses, making it highly suitable for both library synthesis and scale-up operations.

Experimental Workflow: Synthesis of 2-Aminopyrimidine-5-carbonitrile

The following diagram illustrates the logical flow of the multi-component synthesis.

Caption: Workflow for the three-component synthesis of the key amino-precursor.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the three-component synthesis of substituted 2-aminopyrimidines.[3]

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq

-

Malononitrile: 10 mmol, 1.0 eq

-

Guanidine Hydrochloride: 10 mmol, 1.0 eq

-

Sodium Acetate (NaOAc): 10 mmol, 1.0 eq

-

Solvent: Water or Toluene, ~25 mL

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), malononitrile (10 mmol), guanidine hydrochloride (10 mmol), and sodium acetate (10 mmol).

-

Add the chosen solvent (e.g., water, 25 mL).

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield pure 2-aminopyrimidine-5-carbonitrile derivatives.

Core Transformation: The Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation for converting an aromatic primary amine into an aryl halide.[4] It is the cornerstone of synthesizing this compound from its amino precursor. The reaction proceeds via a diazonium salt intermediate, which is then catalytically converted to the target bromide using a copper(I) salt.[5]

Mechanistic Rationale: A Radical-Nucleophilic Pathway

Understanding the mechanism is critical for troubleshooting and optimization. The Sandmeyer reaction is not a simple SNAr process; it follows a radical-nucleophilic aromatic substitution (SRNAr) pathway.[3]

-

Diazotization: The process begins with the conversion of the 2-amino group into a diazonium salt (-N₂⁺) using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). This step must be performed at low temperatures (0–5 °C) as diazonium salts, particularly heteroaromatic ones, can be unstable and decompose.

-

Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuBr) donates a single electron to the diazonium salt. This reduces the diazonium species to a diazo radical.

-

Dediazoniation: The diazo radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a pyrimidyl radical.

-

Halogen Transfer: The pyrimidyl radical abstracts a bromine atom from a copper(II) bromide species (formed in the SET step), yielding the final product, this compound, and regenerating the active Cu(I) catalyst.[6]

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Detailed Experimental Protocol (Representative)

This protocol is based on standard Sandmeyer procedures for heteroaromatic amines and should be performed with appropriate safety precautions in a well-ventilated fume hood.[7][8]

Materials:

-

2-Aminopyrimidine-5-carbonitrile: 10 mmol, 1.0 eq

-

Hydrobromic Acid (HBr), 48% aqueous: ~30 mL

-

Sodium Nitrite (NaNO₂): 11 mmol, 1.1 eq

-

Copper(I) Bromide (CuBr): 12 mmol, 1.2 eq

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminopyrimidine-5-carbonitrile (10 mmol) in 48% HBr (20 mL).

-

Cool the suspension to 0–5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (11 mmol) in a minimal amount of cold water (~5 mL).

-

Add the NaNO₂ solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous gas evolution (NOx) may occur.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate 250 mL flask, dissolve/suspend copper(I) bromide (12 mmol) in 48% HBr (10 mL).

-

Cool this CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Control the rate of addition to manage gas (N₂) evolution.

-

After the addition is complete, allow the mixture to warm to room temperature, then heat to 60–70 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford pure this compound.

-

Key Parameters and Field Insights

-

Temperature Control: This is the most critical parameter. Failure to maintain low temperatures (< 5 °C) during diazotization can lead to premature decomposition of the diazonium salt, often resulting in the formation of the corresponding 2-hydroxypyrimidine byproduct and significantly lower yields.

-

Acid Choice: Using HBr for both diazotization and as the solvent for the CuBr catalyst is crucial. Using a different acid (e.g., HCl) can lead to competitive formation of the chloro-pyrimidine, resulting in a mixture of products.[2]

-

Purity of Precursor: The starting 2-aminopyrimidine-5-carbonitrile must be of high purity. Impurities can interfere with the diazotization step.

-

Anhydrous Conditions (Alternative): For substrates sensitive to aqueous acid, anhydrous diazotization using an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent, followed by the addition of a copper(II) halide, can be an effective alternative.[4]

Data Summary: Comparison of Synthetic Stages

| Parameter | Stage 1: Precursor Synthesis | Stage 2: Sandmeyer Reaction |

| Core Transformation | Pyrimidine ring formation | Amine to Bromide Conversion |

| Key Reagents | Aldehyde, Malononitrile, Guanidine | NaNO₂, HBr, CuBr |

| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-80%) |

| Key Advantage | High convergence, atom economy | Reliable and well-established |

| Critical Challenge | Optimizing conditions for 3 components | Strict temperature control (< 5 °C) |

| Safety Concern | Standard chemical handling | Unstable diazonium intermediate, NOx gas |

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-stage process. The initial formation of the 2-aminopyrimidine-5-carbonitrile precursor via a multi-component reaction provides a rapid and efficient entry point to the pyrimidine core. The subsequent transformation of the amino group to the target bromide via the copper(I)-catalyzed Sandmeyer reaction is a robust and reliable method, provided that critical parameters, especially temperature, are meticulously controlled. This strategic combination of a convergent assembly followed by a powerful functional group interconversion represents a cornerstone of modern heterocyclic chemistry, enabling the production of this vital intermediate for pharmaceutical research and development.

References

- Portela, D. J., et al. (2013). Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science, 15(7), 370-378.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Quiroga, J., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.

- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.

- Google Patents. (2021). Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.

- Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.

- Google Patents. (2013). Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A.

- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.

- Google Patents. (2013). Preparation method of 2-azyl-5-bromopyrimidine. CN103288746A.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Three-component assembly of structurally diverse 2-aminopyrimidine-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to 2-Bromopyrimidine-5-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

This technical guide provides an in-depth exploration of 2-Bromopyrimidine-5-carbonitrile (C5H2BrN3), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The unique arrangement of a reactive bromine atom at the 2-position and a versatile nitrile group at the 5-position on the electron-deficient pyrimidine core makes this compound a valuable scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide will delve into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Structural Attributes

This compound is a solid, off-white to light yellow compound at room temperature. Its molecular structure, characterized by the chemical formula C5H2BrN3, is depicted below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H2BrN3 | [1][2] |

| Molecular Weight | 183.99 g/mol | [3] |

| Appearance | Solid, Off-white to light yellow | [4] |

| Solubility | Low solubility in water; Soluble in some organic solvents like dichloromethane and chloroform. | [4] |

| Storage | Store in a cool, dry, well-ventilated area, away from heat and ignition sources, in a tightly sealed container. | [4] |

Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[5][6]. The logical precursor for this transformation is 2-aminopyrimidine-5-carbonitrile.

Sources

- 1. 1209458-08-1|this compound|BLD Pharm [bldpharm.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. PubChemLite - 5-bromopyrimidine-2-carbonitrile (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

A Theoretical and Computational Guide to the pKa of 2-Bromopyrimidine-5-carbonitrile for Drug Development

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. For nitrogen-containing heterocycles, which constitute over 75% of FDA-approved drugs, an accurate understanding of pKa is critical for optimizing drug design and formulation.[1][2] This technical guide provides an in-depth analysis of the theoretical pKa of 2-bromopyrimidine-5-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the chemical principles governing its basicity, present a rigorous computational workflow for its in silico prediction, and provide a theoretically grounded pKa estimate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational chemistry to accelerate their discovery pipelines.

The Chemical Rationale: Why this compound is an Extremely Weak Base

The basicity of a nitrogen heterocycle is a measure of the availability of the lone pair of electrons on its nitrogen atom(s) to accept a proton. The pKa value refers to the conjugate acid of the base (BH⁺). A lower pKa signifies a weaker base. To understand the pKa of this compound, we must first consider its parent scaffold, pyrimidine, and the powerful electronic effects of its substituents.

The Pyrimidine Scaffold: An Inherently Weak Base

Pyrimidine is significantly less basic than its mono-aza counterpart, pyridine. The pKa of protonated pyridine is approximately 5.2-5.3, whereas protonated pyrimidine has a pKa of only about 1.23-1.3.[3][4][5] The second nitrogen atom in the pyrimidine ring acts as an electron-withdrawing group through induction, pulling electron density away from the other nitrogen and making both lone pairs less available for protonation.

The Potent Electron-Withdrawing Effects of Substituents

The basicity of the pyrimidine ring is further and dramatically reduced by its two substituents: a bromo group at the 2-position and a cyano group at the 5-position. Both are potent electron-withdrawing groups (EWGs) that deplete the electron density of the heterocyclic ring.[6][7]

-

2-Bromo Group: The bromine atom exerts a strong negative inductive effect (-I), pulling electron density away from the ring through the sigma bond. The 2-position of pyrimidine is already electron-deficient, and placing a strong EWG at this location has a profound base-weakening effect. For comparison, adding a bromine at the 2-position of pyridine (pKa ≈ 5.2) to give 2-bromopyridine reduces the pKa to just 0.71.[8]

-

5-Cyano Group: The nitrile (-C≡N) group is one of the most powerful EWGs. It deactivates the ring through two mechanisms: a very strong negative inductive effect (-I) and a strong negative mesomeric, or resonance, effect (-M). The cyano group can withdraw electron density from the ring via the π-system, further delocalizing and stabilizing the nitrogen lone pairs, making them unavailable for protonation.

Theoretical pKa Prediction: A Step-by-Step Computational Protocol

Accurate theoretical pKa prediction relies on calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid (BH⁺) in aqueous solution. The most robust method for this calculation utilizes a thermodynamic cycle, often called a Born-Haber cycle, which breaks the process down into gas-phase and solvation components that can be calculated with high accuracy.[9][10]

The Thermodynamic Cycle

The pKa is calculated from the free energy of the reaction in solution (ΔG°aq) using the equation:

pKa = ΔG°aq / (2.303 * RT)

The thermodynamic cycle allows us to calculate ΔG°aq without simulating the complex deprotonation event in solution directly. Instead, we compute the terms shown in the diagram below.

Caption: Thermodynamic cycle for pKa calculation.

The final equation is: ΔG°aq = ΔG°gas + ΔG°solv(BH⁺) - ΔG°solv(B)

Detailed Computational Workflow

The following protocol outlines the steps to calculate the theoretical pKa using quantum mechanical methods.

-

Structure Generation & Protonation Site:

-

Generate the 3D structure of this compound (B).

-

Identify the possible sites of protonation. In this case, the two ring nitrogens, N1 and N3.

-

Generate structures for both protonated forms (conjugate acids, BH⁺), i.e., [1H]-2-bromo-5-cyanopyrimidin-1-ium and [3H]-2-bromo-5-cyanopyrimidin-1-ium. The thermodynamically most stable isomer (lowest energy) must be used for the pKa calculation.

-

-

Gas-Phase Geometry Optimization and Frequency Analysis:

-

Objective: To find the lowest energy conformation of each species (B, BH⁺) in the gas phase and to obtain their gas-phase free energies.

-

Method: Use Density Functional Theory (DFT). A common and reliable choice is the M06-2X functional with a Pople-style basis set such as 6-311+G(d,p).[11]

-

Procedure:

-

Perform a geometry optimization for the neutral molecule and each protonated isomer.

-

Follow with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

The output provides the Gibbs free energy (Ggas) for each species. The isomer with the lower Ggas is the more stable conjugate acid.

-

-

Calculation: ΔG°gas = Ggas(B) + Ggas(H⁺) - Ggas(BH⁺). Note: The Ggas(H⁺) is a known constant.

-

-

Aqueous-Phase Solvation Energy Calculation:

-

Objective: To calculate the free energy change when moving each species from the gas phase into the aqueous solvent.

-

Method: Use a continuum solvation model, such as the SMD (Solvation Model based on Density) model, which is widely recognized for its accuracy.[12][13]

-

Procedure:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for B and the most stable BH⁺ isomer.

-

Specify "water" as the solvent in the calculation settings.

-

The difference between the calculated energy in solution and the gas-phase energy for a given species yields its solvation free energy (ΔG°solv).

-

-

-

Final pKa Assembly:

-

Objective: To combine the calculated and experimental terms to derive the final pKa value.

-

Procedure:

-

Use the calculated ΔG°gas, ΔG°solv(B), and ΔG°solv(BH⁺).

-

Use an established, high-accuracy experimental value for the solvation free energy of a proton, ΔG°solv(H⁺), which is approximately -265.9 kcal/mol.[14]

-

Calculate ΔG°aq using the thermodynamic cycle.

-

Convert ΔG°aq to the final pKa value.

-

-

Caption: Workflow for computational pKa prediction.

Predicted pKa Value and Comparative Analysis

While a full quantum mechanical calculation as described above is required for a precise value, we can make a highly confident, theoretically grounded estimate. Given the cumulative electron-withdrawing power of the substituents, the pKa of this compound is expected to be significantly negative.

A search of chemical databases reveals a computationally predicted pKa of -4.65 for the isomeric compound 5-bromopyrimidine-2-carbonitrile .[15] This value, likely generated by sophisticated QSAR or fragmentation-based software, serves as an excellent proxy. The electronic environments of the two isomers are very similar, and thus their pKa values are expected to be in the same range. A value between -4 and -5 is a reasonable theoretical estimate for this compound.

| Compound | Structure | Experimental/Predicted pKa | Rationale for Basicity |

| Pyridine | Aromatic, single N | 5.23[16] | Moderately basic reference compound. |

| Pyrimidine | Aromatic, two N's | 1.23[4] | Second N is electron-withdrawing, reducing basicity. |

| 2-Bromopyridine | Bromo at C2 | 0.71[8] | Strong inductive withdrawal by Br greatly reduces basicity. |

| This compound | Bromo at C2, Cyano at C5 | ~ -4.5 (Estimated) | Extremely strong inductive and resonance withdrawal by two EWGs. |

| 5-Bromopyrimidine-2-carbonitrile | Isomer of target | -4.65 (Predicted)[15] | Serves as a strong computational benchmark for the target. |

Conclusion for the Drug Developer

The theoretical pKa of this compound is predicted to be approximately -4.5 . This indicates that the compound is an extremely weak base and will exist almost exclusively in its neutral form under all conceivable physiological and formulation conditions (pH 1-14). This has significant implications for drug development:

-

Solubility: The compound's aqueous solubility will not be modulated by pH. Strategies to improve solubility must focus on non-ionic approaches like salt co-formers (if other ionizable groups are present), amorphous solid dispersions, or structural modification.

-

Permeability: Being perpetually neutral, the compound may exhibit good passive membrane permeability, a potential advantage for oral absorption and blood-brain barrier penetration.

-

Drug-Target Interactions: The nitrogen atoms are highly unlikely to participate in hydrogen bond donation (as a protonated acid) or strong ionic interactions within a protein binding site. They may, however, act as hydrogen bond acceptors.

By employing the computational workflows detailed in this guide, research teams can prospectively predict the pKa of novel heterocyclic candidates, enabling more efficient, data-driven decisions in the design-make-test-analyze cycle of modern drug discovery.

References

- New World Encyclopedia. (n.d.). Pyrimidine.

- Wikipedia. (2023). Pyrimidine.

- Klamt, A., & Eckert, F. (2018). Thermodynamic cycles used in the pKa calculations a chemical reaction... ResearchGate.

- Liptak, M. D., & Shields, G. C. (2001). Experimentation with different thermodynamic cycles used for pKa calculations on carboxylic acids using Complete Basis Set and Gaussian-n Models combined with CPCM Continuum Solvation Methods. Bucknell Digital Commons.

- Gangarapu, S., et al. (2018). Thermodynamic cycles used for pKa calculation schemes. ResearchGate.

- Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... Study Prep.

- Ho, J., & Coote, M. L. (2014). Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials? Physical Chemistry Chemical Physics, 17(1), 27-31.

- Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361).

- Karslake, A. N., et al. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules. The Journal of Physical Chemistry A, 116(35), 8859–8868.

- ChemBK. (n.d.). Pyrimidine.

- Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90.

- Kass, S. R., & Seybold, P. G. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(16), 3613–3623.

- Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate.

- Seybold, P. G., & Kass, S. R. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(3), 3639-3647.

- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate.

- de Cózar, A., et al. (2005). Theoretical prediction of relative and absolute pK(a) values of aminopyridines. Journal of Computational Chemistry, 26(9), 973-981.

- National Center for Biotechnology Information. (n.d.). 2-Bromopyrimidine. PubChem.

- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate.

- Nishihara, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal, 4(4), 849-864.

- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.

- Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. ResearchGate.

- Friesner, R. A. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.

- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine-5-carbonitrile. PubChem.

- Quora. (2020). What are the effects of the substituent basicity of aromatic amines?

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyanopyridine. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Bromopyridine. PubChem.

- National Center for Biotechnology Information. (n.d.). 5-Bromopyrimidine-2-carbonitrile. PubChem.

- Khan Academy. (2024). Evaluating Aromaticity; Substituent Effects on Acidity Practice.

- National Institute of Standards and Technology. (n.d.). 2-Bromopyrimidine. NIST Chemistry WebBook.

- Kütt, A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.

- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

- El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19575–19593.

- Wikipedia. (2023). 2-Bromopyridine.

- NCERT. (n.d.). Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 7. quora.com [quora.com]

- 8. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 14. "Experimentation with different thermodynamic cycles used for pKa calcu" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]

- 15. 5-Bromopyrimidine-2-carbonitrile CAS#: 38275-57-9 [m.chemicalbook.com]

- 16. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Advent of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Bromopyrimidine-5-carbonitrile

Abstract

This technical guide provides an in-depth exploration of 2-Bromopyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader investigation of pyrimidine derivatives as potent therapeutic agents. This document delineates the strategic importance of the this compound core, details a robust and widely adopted synthetic pathway, and provides the nuanced, field-proven insights necessary for its successful laboratory-scale preparation. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a cornerstone of life itself, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a recurring motif in a multitude of approved therapeutics and clinical candidates. The introduction of specific functional groups onto this core allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.

The pyrimidine-5-carbonitrile moiety, in particular, has garnered significant attention for its role in crafting potent inhibitors of various enzymes, especially kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] The nitrile group (-C≡N) is a versatile functional handle; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and can be chemically transformed into other functional groups. Its placement at the 5-position of the pyrimidine ring influences the electronic properties of the entire heterocyclic system.

The addition of a bromine atom at the 2-position, yielding This compound (CAS: 1209458-08-1) , creates a highly valuable and versatile intermediate.[3][4] The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions and as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This dual functionality allows for the systematic and modular construction of complex molecular architectures, making this compound a go-to starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Key Synthesis Strategy

The logical approach to synthesizing this compound involves the sequential installation of the required functional groups onto a pre-formed pyrimidine ring. A common and effective retrosynthetic strategy begins by disconnecting the bromine and cyano groups to identify simpler, more accessible precursors.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Step-by-step workflow for the synthesis via halogen exchange.

Causality Behind Experimental Choices

-

Choice of Reagent (HBr in Acetic Acid): The use of anhydrous HBr in glacial acetic acid provides a highly acidic and bromide-rich environment. The pyrimidine nitrogen atoms are protonated, which activates the C2 position towards nucleophilic attack by the bromide ion. This is more effective and selective than using elemental bromine, which could lead to unwanted side reactions. [5]* Solvent (Glacial Acetic Acid): Acetic acid is an excellent solvent for both the starting material and the HBr reagent. Its polar, protic nature facilitates the dissolution of the pyrimidine salt and stabilizes the transition state of the nucleophilic substitution. [5]* Temperature Profile: The initial stirring at a moderate temperature (30°C) allows for the controlled initiation of the reaction. Subsequent heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe. [5]This two-stage temperature profile is a common strategy to balance reaction rate with selectivity and minimize degradation.

-

Work-up Procedure: Pouring the reaction mixture onto ice quenches the reaction and precipitates the product, which may have limited aqueous solubility. The subsequent wash with sodium bicarbonate or sodium carbonate solution is crucial to neutralize the excess acetic acid and HBr. [6]Failure to do so would result in the protonated product, which would be difficult to extract into an organic solvent.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-cyanopyrimidine

-

Hydrogen bromide (33 wt. % solution in glacial acetic acid)

-

Glacial Acetic Acid

-

Diethyl ether (or other suitable extraction solvent like Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-cyanopyrimidine (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred suspension, add a solution of hydrogen bromide in glacial acetic acid (e.g., 33 wt. %, ~5-6 mL per gram of starting material) at room temperature.

-

Initial Reaction: Stir the resulting mixture at 30°C for approximately 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Completion: Heat the reaction mixture to reflux (typically around 118°C for acetic acid) for an additional 15-30 minutes to ensure complete conversion.

-

Quenching and Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₅H₂BrN₃ [3] |

| Molecular Weight | 183.99 g/mol [3] |

| Appearance | Off-white to light yellow solid |

| Melting Point | ~138 - 142 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.9 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~161.2, 149.5, 115.8, 110.1 |

| Mass Spec (ESI+) | m/z [M+H]⁺ ~183.9, 185.9 |

Safety and Handling Considerations

-

Hydrogen Bromide in Acetic Acid: This reagent is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Brominated Compounds: Organic bromides can be lachrymatory and irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Cyanides: Although the final product contains a nitrile group, which is less acutely toxic than inorganic cyanide salts, good laboratory practices should always be followed. The synthesis of related compounds may involve reagents like potassium cyanide, which is extremely toxic. [3]

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its specific discovery is not attributable to a single publication, its synthesis has been refined into reliable and scalable protocols. The halogen exchange method detailed herein represents an efficient and field-tested approach, providing chemists with ready access to this invaluable building block. A thorough understanding of the reaction mechanism, the rationale behind the chosen conditions, and meticulous execution are paramount to achieving high yields and purity. As the quest for novel therapeutics continues, the demand for versatile intermediates like this compound will undoubtedly grow, further cementing its role in the future of drug discovery.

References

- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(34), 22047-22062.

- Bredereck, H., et al. (1976). Process for Bromination of Pyrimidine. U.S. Patent 3,956,301.

- Ciba Specialty Chemicals Holding Inc. (2004). Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. European Patent EP1411048A1.

- Jiangsu Wecare Biotechnology Co Ltd (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Chinese Patent CN110642788A.

- PubChem (n.d.). This compound. National Center for Biotechnology Information.

- PubChem (n.d.). 5-Bromopyrimidine-2-carbonitrile. National Center for Biotechnology Information.

- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.

- Wang, X., et al. (2003). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic Preparations and Procedures International, 35(5), 509-512.

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 49.

- Dompe Farmaceutici Spa (2021). Preparation method of 2-methyl-5-bromopyrimidine. Chinese Patent CN113683571A.

- Jain, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 775.

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.

- Univ South China Tech (2013). Preparation method of 2-amino-5-bromopyrimidine compound. Chinese Patent CN103012284A.

Sources

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 3. Buy this compound (EVT-2671966) | 1209458-08-1; 1209458-08-1 [evitachem.com]

- 4. 1209458-08-1|this compound|BLD Pharm [bldpharm.com]

- 5. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyrimidine-5-carbonitrile is a key heterocyclic building block in modern medicinal chemistry, prized for its utility in constructing complex molecular architectures. However, its chemical reactivity and structural alerts—a brominated pyrimidine ring coupled with a nitrile functional group—necessitate a rigorous and informed approach to its handling. This guide provides an in-depth analysis of the safety protocols, hazard mitigation strategies, and emergency procedures required for the safe laboratory use of this compound. By grounding our recommendations in the established toxicological profiles of structurally analogous compounds, we offer a comprehensive framework for minimizing risk and ensuring researcher safety.

Hazard Analysis: Understanding the Intrinsic Risks

The primary hazards associated with compounds like 5-Bromopyrimidine-2-carbonitrile and other aminobromopyrimidines include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage[1][2][4].

-

Respiratory Irritation: May cause respiratory irritation[4].

These classifications underscore the necessity of stringent containment and personal protection measures.

Table 1: Physicochemical and Toxicological Data Summary

| Property | Value / Information | Source(s) |

| Chemical Formula | C₅H₂BrN₃ | [5] |

| Molecular Weight | 184.00 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 138 - 142 °C | [5] |

| Solubility | Low solubility in water. Soluble in solvents like dichloromethane and chloroform. | [5] |

| GHS Hazard Statements | Based on close isomers: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][2][3] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][5] |

| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. | [3][4] |

The Core Principle: Engineering and Personal Protective Equipment (PPE)

The causality behind safe handling is simple: prevent all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and meticulous use of PPE.

Engineering Controls: The First Line of Defense